molecular formula C9H19NO4Si B3029200 N-[3-(Trimethoxysilyl)propyl]prop-2-enamide CAS No. 57577-96-5

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide

Cat. No. B3029200
CAS RN: 57577-96-5
M. Wt: 233.34 g/mol
InChI Key: XGHNWFFWGDCAHZ-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide, also known as [3-(2-Aminoethylamino)propyl]trimethoxysilane or N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine, is an organosilicon compound . It has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .


Molecular Structure Analysis

The linear formula of N-[3-(Trimethoxysilyl)propyl]prop-2-enamide is (CH3O)3Si(CH2)3NHCH2CH2NH2 . Its molecular weight is 222.36 . The compound’s structure includes a trimethoxysilyl group attached to a propyl chain, which is further connected to an ethylenediamine group .


Chemical Reactions Analysis

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This reaction is likely facilitated by the presence of the amino groups in the molecule, which can form covalent bonds with the carbon atoms in the nanotubes.


Physical And Chemical Properties Analysis

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide is a liquid at room temperature . It has a refractive index of 1.444 (lit.) and a boiling point of 146 °C/15 mmHg (lit.) . The density of the compound is 1.028 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of Silica Aerogels

N-(3-(Trimethoxysilyl)propyl)acrylamide is used in the preparation of silica aerogels. These aerogels have a unique lightweight, nanostructured material with extremely high porosity, making them particularly attractive for thermal insulation .

Reinforcement of Silica Network

This compound is used along with tetramethyl orthosilicate to produce an organically-modified silica network, which could be reinforced by adding other compounds as spacers .

Imparting Magnetic Behavior to Aerogels

The aerogels prepared using N-(3-(Trimethoxysilyl)propyl)acrylamide could be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels . This feature can be useful for several applications including magnetic separation and drug delivery .

Capture of Heavy Metals from Wastewater

N-(3-(Trimethoxysilyl)propyl)acrylamide has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . This application is particularly useful in environmental remediation.

Preparation of Organic/Inorganic Hybrid Nanomaterials

This compound is also used in the preparation of organic/inorganic hybrid nanomaterials . These materials have a wide range of applications in various fields of science and technology.

Improvement of Adhesion in Polymer Films

N-(3-(Trimethoxysilyl)propyl)acrylamide is widely used as a monomer and as a coupling agent in polymerization reactions. It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Mechanism of Action

Target of Action

N-(3-(Trimethoxysilyl)propyl)acrylamide, also known as N-[3-(Trimethoxysilyl)propyl]prop-2-enamide or N-(3-trimethoxysilylpropyl)prop-2-enamide, is a complex compound with a variety of potential targets. Similar compounds have been used for surface modification of materials like silica gel , suggesting that its targets could be surfaces of various substrates.

Mode of Action

The compound acts as a monomer and a coupling agent in polymerization reactions . It can copolymerize with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates . The presence of an additional functional group of acrylate facilitates its use for grafting polymerization on plastic surfaces .

Biochemical Pathways

It’s known that the compound undergoes raft (reversible addition-fragmentation chain transfer) polymerization, a type of controlled/living radical polymerization . This process allows for fine control over the polymer’s architecture, morphology, and chemical structure .

Result of Action

The result of N-(3-(Trimethoxysilyl)propyl)acrylamide’s action is the formation of polymers with improved mechanical properties and adhesion to various substrates . It can also lead to the formation of transparent mesoporous hybrids with a surface area of up to 400 m2.g-1 when used in the sol-gel process .

Action Environment

The action, efficacy, and stability of N-(3-(Trimethoxysilyl)propyl)acrylamide can be influenced by various environmental factors. For instance, the compound can form explosive mixtures with air on intense heating . Additionally, the compound’s ability to form polymers and modify surfaces suggests that its action could be influenced by the properties of the substrates it interacts with.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(3-trimethoxysilylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNWFFWGDCAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)C=C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551757
Record name N-[3-(Trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Trimethoxysilyl)propyl)acrylamide

CAS RN

57577-96-5
Record name N-[3-(Trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A one liter, three-necked flask equipped with a thermometer, stirring paddle, air tight stirring sleeve, N2 inlet and dropping funnel was charged with aminopropyltrimethoxysilane (100.0 g, 0.558 moles), toluene (160.1 g), sodium methoxide (33.16 g, 0.614 moles) and methanol (10.11 g). The mixture was stirred under N , atmosphere and cooled to 0° C using a dry ice/isopropanol bath. To this, 55.37 g (0.614 moles) of acrylyl chloride dissolved in 100 g of toluene was added gradually over a period of 30 minutes. The mixture was agitated for another 30 minutes. By-product sodium chloride was removed by filtration and the solvent was removed under reduced pressure to obtain acrylamidopropyltrimethoxysilane in essentially quantitative yield. Sodium nitrite (0.001 g) was added as an inhibitor.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
33.16 g
Type
reactant
Reaction Step Two
Quantity
160.1 g
Type
solvent
Reaction Step Two
Quantity
10.11 g
Type
solvent
Reaction Step Two
Quantity
55.37 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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